N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride is a chemical compound that belongs to the class of 1,2,4-oxadiazole derivatives. The oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom, which is known for its diverse biological activities and applications in medicinal chemistry. This compound specifically features an isopropyl group at the third position of the oxadiazole ring and an ethylamine moiety, making it of interest for various scientific applications.
The synthesis of N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride typically involves several key steps:
The molecular formula for N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride is , with a molecular weight of approximately 269.22 g/mol. The compound features a distinct structure characterized by:
The compound's InChI string is InChI=1S/C7H13N3O/c1-4(2)6-9-7(5(3)8)11-10-6/h4-5H,8H2,1-3H3;, which provides detailed information about its connectivity .
N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride can participate in various chemical reactions typical for amines and heterocycles:
These reactions are significant in synthetic organic chemistry for developing new compounds with potential biological activities .
N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for determining its handling, storage conditions, and suitability for various applications.
N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride has potential applications in various fields:
The diverse applications highlight its significance in both academic research and industrial settings within medicinal chemistry and related fields.
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1